

Application Note: ^1H NMR Characterization of **cis-tert-Butyl (3-aminocyclobutyl)carbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (3-aminocyclobutyl)carbamate</i>
Cat. No.:	B058693

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Introduction

cis-tert-Butyl (3-aminocyclobutyl)carbamate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The presence of a cyclobutane ring introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The Boc-protected amine allows for selective functionalization at the free amino group. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. This application note details the use of Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy for the characterization of **cis-tert-Butyl (3-aminocyclobutyl)carbamate**.

Molecular Structure and Proton Environments

The structure of **cis-tert-Butyl (3-aminocyclobutyl)carbamate** contains several distinct proton environments that give rise to a characteristic ^1H NMR spectrum. The key structural features include the tert-butyl group of the Boc protecting group, the methine protons on the cyclobutane ring attached to the nitrogen atoms, and the methylene protons of the cyclobutane ring.

^1H NMR Spectral Data

The ^1H NMR spectrum of **cis-tert-Butyl (3-aminocyclobutyl)carbamate** provides characteristic signals that confirm its structure. The chemical shifts are influenced by the

stereochemistry of the cyclobutane ring and the electronic effects of the amino and carbamate substituents.

Table 1: ^1H NMR Spectral Data for **cis-tert-Butyl (3-aminocyclobutyl)carbamate**

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	~1.4	Singlet	9H	$-\text{C}(\text{CH}_3)_3$
b	2.8 – 3.2	Multiplet	2H	$-\text{CH}-\text{NH}_2$ / $-\text{CH}-\text{NHBoc}$
c	2.8 – 3.2	Multiplet	4H	$-\text{CH}_2-$
d	Variable	Broad Singlet	2H	$-\text{NH}_2$
e	Variable	Broad Singlet	1H	$-\text{NH}-\text{Boc}$

Note: The chemical shifts for the cyclobutyl protons are reported as a range based on available data for the oxalic acid salt of the compound. The exact chemical shifts and coupling constants may vary depending on the solvent and sample concentration.

Experimental Protocols

1. Sample Preparation

- Weigh 5-10 mg of **cis-tert-Butyl (3-aminocyclobutyl)carbamate** into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Gently agitate the vial to ensure complete dissolution of the sample.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. ^1H NMR Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: CDCl_3 (unless otherwise specified)

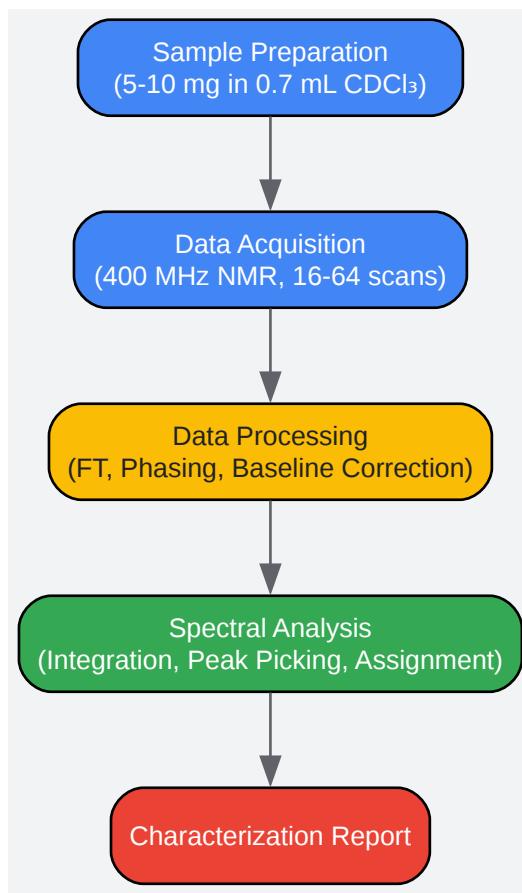
- Temperature: 298 K
- Pulse Program: Standard single-pulse experiment (zg30)
- Number of Scans: 16-64 (depending on sample concentration)
- Relaxation Delay: 1-5 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

3. Data Processing

- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction to ensure all peaks are in the absorptive mode.
- Apply baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm).
- Integrate all peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Mandatory Visualizations

Figure 1: Structure and ^1H NMR assignments for **cis-tert-Butyl (3-aminocyclobutyl)carbamate**.



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Figure 2: Workflow for ¹H NMR characterization.

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